5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines several functional groups, including a pyrazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be introduced through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as acids or bases may be used to facilitate the cyclization reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(4-bromophenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the butoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-3-10-24-14-8-6-13(7-9-14)15-12-16(22-21-15)19-20-18(23-25-19)17-5-4-11-26-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINZOWIQLGSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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